molecular formula C7H18NO8Sb B087149 Glucantime CAS No. 133-51-7

Glucantime

カタログ番号: B087149
CAS番号: 133-51-7
分子量: 365.98 g/mol
InChIキー: XOGYVDXPYVPAAQ-SESJOKTNSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Introduction to Glucantime

This compound, or N-methylglucamine antimoniate, is a pentavalent antimonial compound widely used as a first-line treatment for various forms of leishmaniasis, particularly cutaneous leishmaniasis. Its efficacy in treating this parasitic disease has been documented across numerous clinical studies, highlighting its importance in tropical medicine.

Treatment of Cutaneous Leishmaniasis

Clinical Efficacy
this compound is primarily employed in the treatment of cutaneous leishmaniasis. A randomized clinical trial demonstrated that intralesional administration of this compound significantly improved cure rates compared to other treatments. For instance, after 12 weeks of treatment, the cure rate for patients receiving this compound alone was 91%, while those receiving a combination of this compound and cryotherapy achieved a 100% cure rate .

Demographics and Treatment Protocols
The demographic data from the study indicated a balanced gender distribution among patients, with a mean age of approximately 20 years. The treatment involved weekly intralesional injections, with careful monitoring for side effects and treatment efficacy .

Treatment GroupCure Rate After 7 WeeksCure Rate After 12 Weeks
Intralesional this compound48.2%91%
Intralesional this compound + Cryotherapy72.2%100%

Comparison with Other Antileishmanial Agents

Recent studies have compared this compound with other antileishmanial agents, such as miltefosine and biosynthetic zinc oxide nanoparticles. In these comparisons, this compound has shown variable efficacy depending on the specific Leishmania species and the resistance patterns observed in different geographical regions .

Zinc Oxide Nanoparticles vs. This compound
A study investigating the cytotoxic effects of zinc oxide nanoparticles against Leishmania major found that while both agents exhibited antileishmanial activity, the side effects associated with this compound necessitated further exploration into alternative treatments like nanoparticles .

Case Study: Efficacy in Resistant Strains

A notable study evaluated the effectiveness of this compound against amastigotes from Leishmania tropica, revealing that resistance mechanisms can significantly impact treatment outcomes. This research emphasized the need for continuous monitoring of resistance patterns to optimize treatment protocols .

Clinical Trials Overview

Several clinical trials have been conducted globally to assess the efficacy and safety profiles of this compound:

  • Study Location: Qom Province, Iran
  • Period: 2014-2017
  • Participants: Varied age groups with cutaneous leishmaniasis
  • Findings: A significant improvement in cure rates when combined with cryotherapy was noted, suggesting enhanced efficacy through combination therapies .

生化学分析

準備方法

Synthetic Routes and Reaction Conditions: Meglumine antimoniate is synthesized by reacting antimony pentoxide with meglumine in an aqueous solution . The reaction involves the dropwise addition of meglumine aqueous solution to antimony pentoxide colloidal solution. The mass ratio of meglumine to antimony pentoxide ranges from 1:0.5 to 1:3. The pH of the reaction mixture is adjusted to between 4.0 and 9.0, and the reaction temperature is maintained between 30°C and 120°C .

Industrial Production Methods: Industrial production of meglumine antimoniate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product. Refinement processes are employed to obtain the desired quality of meglumine antimoniate .

化学反応の分析

反応の種類: メグルミンアンチモネートは、錯形成やイオン化など、さまざまな化学反応を起こします。 この化合物は、pH 4.5から7.5の間で双性イオン形で存在します .

一般的な試薬と条件:

生成される主な生成物: メグルミンアンチモネートの反応から生成される主な生成物には、配位子との錯体と、さまざまなpH条件でのイオン化形が含まれます .

4. 科学研究への応用

メグルミンアンチモネートは、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

メグルミンアンチモネートは、スティボグルコン酸ナトリウムを含む五価のアンチモン類の一員です 。 メグルミンアンチモネートは、他の類似化合物と比較して、製剤と投与経路が異なります。 メグルミンアンチモネートは、さまざまな配位子と錯体を形成し、治療効果を向上させています .

類似化合物:

メグルミンアンチモネートは、配位子との特異的な相互作用とそのさまざまなリーシュマニア症の治療における有効性により、際立っています。

生物活性

Glucantime, also known as meglumine antimoniate, is a pentavalent antimonial compound primarily used in the treatment of leishmaniasis, particularly visceral leishmaniasis (VL) and cutaneous leishmaniasis. Its biological activity is characterized by its mechanism of action against Leishmania parasites, pharmacokinetics, efficacy in clinical settings, and potential side effects.

This compound exerts its antileishmanial effects primarily through the following mechanisms:

  • Inhibition of Parasite Metabolism : this compound interferes with the energy metabolism of Leishmania species, affecting the NAD+/NADH balance and disrupting organelle membranes, leading to cell death .
  • Induction of Apoptosis : The drug induces apoptosis in Leishmania parasites, which is crucial for its therapeutic efficacy .
  • Immune Modulation : this compound enhances macrophage activation, promoting phagocytosis and clearance of the parasites from the host .

Efficacy in Clinical Studies

Clinical studies have demonstrated the effectiveness of this compound in treating various forms of leishmaniasis. Below are key findings from recent research:

  • Visceral Leishmaniasis (VL) :
    • A study involving 392 patients indicated that a short-course regimen (20 mg/kg/day for 1 week post-defervescence) was non-inferior to the standard 3-week regimen, achieving a final cure rate of 96% .
    • The study highlighted that defervescence could serve as a reliable marker for parasitological response during treatment.
  • Cutaneous Leishmaniasis :
    • A comparative study showed that combining this compound with topical treatments (e.g., TCA or fractional CO2 laser) significantly improved clinical outcomes compared to this compound alone. The complete improvement rates were 38.5% for this compound alone versus 90% and 87% for combination therapies .

Pharmacokinetics

This compound is administered intravenously or intralesionally, with pharmacokinetic profiles indicating rapid absorption and distribution in tissues affected by leishmaniasis. The drug is primarily excreted via the kidneys, necessitating caution in patients with renal impairment.

Side Effects

While generally well-tolerated, this compound can cause side effects including:

  • Hematological changes: Significant decreases in red blood cells (RBC), platelets (PLT), and white blood cells (WBC) have been reported .
  • Local reactions: Pain and swelling at the injection site are common.
  • Rarely, cardiac complications can occur due to its effects on electrolyte balance and myocardial function .

Comparative Efficacy

A meta-analysis comparing this compound with other treatments such as miltefosine found that while this compound remains effective, miltefosine showed superior cure rates in certain studies . This highlights the need for ongoing evaluation of treatment protocols based on regional resistance patterns.

Data Summary

Study FocusTreatment RegimenCure Rate (%)Duration (days)Notes
Visceral LeishmaniasisThis compound 20 mg/kg/day for 7 days967Non-inferior to standard 28-day regimen
Cutaneous LeishmaniasisThis compound alone vs. combination therapies38.5 vs. 906.1 ± 2.1Combination therapies significantly better
PharmacokineticsIV administrationN/AN/ARapid absorption; renal excretion

Case Studies

Case Study 1 : A cohort study evaluated the effectiveness of a short-course regimen of this compound in Iran. Patients treated with this regimen showed a significant drop in parasite density post-treatment and minimal relapse rates over six months.

Case Study 2 : In another research trial, patients receiving combined therapy with this compound and topical treatments exhibited enhanced healing rates and reduced lesion sizes compared to those receiving this compound alone.

特性

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO8Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043935
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-51-7
Record name Meglumine antimoniate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine antimoniate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE ANTIMONIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucantime
Reactant of Route 2
Reactant of Route 2
Glucantime
Reactant of Route 3
Reactant of Route 3
Glucantime
Reactant of Route 4
Reactant of Route 4
Glucantime
Reactant of Route 5
Reactant of Route 5
Glucantime
Reactant of Route 6
Glucantime

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。